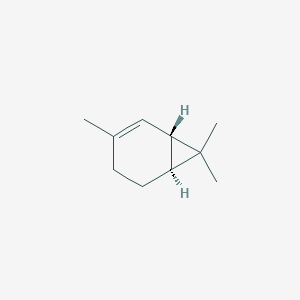

(+)-trans-2-Carene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1S,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h6,8-9H,4-5H2,1-3H3/t8-,9-/m0/s1 |

InChI Key |

IBVJWOMJGCHRRW-IUCAKERBSA-N |

Isomeric SMILES |

CC1=C[C@H]2[C@@H](C2(C)C)CC1 |

Canonical SMILES |

CC1=CC2C(C2(C)C)CC1 |

Origin of Product |

United States |

Occurrence, Biogenesis, and Natural Product Isolation Methodologies of + Trans 2 Carene

Natural Sources and Botanical Distribution of (+)-trans-2-Carene

This compound, a bicyclic monoterpene, is a naturally occurring compound found in a variety of plants. It is a constituent of the essential oils of numerous species, contributing to their characteristic aromas. This compound has been identified in plants such as Cyperus rotundus and Zingiber montanum. nih.gov

Coniferous trees are significant natural sources of carene isomers. europa.eu The specific isomer, this compound, has been identified in the essential oils of several conifers. For instance, the essential oil of Chamaecyparis obtusa contains a notable amount of (+)-2-carene. jmb.or.kr Different species of pine also produce carene, with the isomeric composition varying depending on the species. For example, Pinus sylvestris from Europe primarily produces (-)-δ-3-carene, while Pinus palustris in the southeastern USA produces (+)-δ-3-carene. europa.eu While these are examples of 3-carene (B45970), the presence of various carene isomers across different pine species highlights their role as major producers of this class of monoterpenes. diva-portal.org The resin of conifers, in particular, contains monoterpenes like (1S)-2-carene and (1S)-3-carene, which are involved in the plant's defense mechanisms. nih.gov

Gas chromatography-mass spectrometry (GC-MS) analysis is a standard method for determining the chemical composition of essential oils, and it has been instrumental in identifying the presence and quantity of this compound in various plant extracts.

In a study comparing the essential oils of three conifer species, the essential oil of Chamaecyparis obtusa was found to contain 17.41% (+)-2-carene. jmb.or.kr Another analysis of the essential oil from Ferula cupularis flowers identified δ-2-carene as a major constituent, present at 15.81%. tandfonline.com Similarly, the essential oil of Cymbopogon schoenanthus has been reported to contain significant amounts of 2-carene (B1609329), with one study identifying it at 10.69% and another noting δ-2-carene at 11.5%. researchgate.netcgiar.org The essential oil of Aloysia citriodora grown in Morocco was also found to contain 2-carene. nih.gov

The following table summarizes the percentage of this compound or its isomers found in the essential oils of various plant species, as determined by compositional analysis.

| Botanical Name | Plant Part | Percentage of this compound or isomer |

| Chamaecyparis obtusa | Not Specified | 17.41% |

| Ferula cupularis | Flowers | 15.81% (δ-2-carene) |

| Cymbopogon schoenanthus | Not Specified | 10.69% |

| Cymbopogon schoenanthus | Not Specified | 11.5% (δ-2-carene) |

| Pinus koraiensis | Cones | 4.95% (3-carene) |

| Ferula cupularis | Flowers | 2.9% (δ-2-carene) |

| Aloysia citriodora | Not Specified | 1.71% |

Biosynthetic Pathways Leading to this compound Elucidation

The biosynthesis of this compound, like all terpenoids, originates from simple five-carbon precursor molecules. The elucidation of these pathways has been a significant area of research, revealing the intricate enzymatic processes that lead to the vast diversity of terpenoid structures. google.commdpi.com Two primary pathways are responsible for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). rsc.org These are the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov

The mevalonate (MVA) pathway is a key metabolic route for the production of isoprenoid precursors. google.com This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov HMG-CoA is then reduced to mevalonate (MVA) by the enzyme HMG-CoA reductase. nih.gov Following a series of phosphorylations and a decarboxylation, MVA is converted into isopentenyl pyrophosphate (IPP). google.com In plants, the MVA pathway is located in the cytosol and is primarily responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.org While monoterpenes like this compound are generally synthesized via the MEP pathway in plastids, there can be cross-talk between the two pathways. researchgate.net

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the primary route for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) in the plastids of plant cells. rsc.orgrsc.org This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.com DXP is then converted to MEP by the enzyme DXP reductoisomerase. rsc.org A series of subsequent enzymatic reactions converts MEP into a mixture of IPP and DMAPP. rsc.org These C5 units are the fundamental building blocks for all isoprenoids. semanticscholar.org Geranyl diphosphate (B83284) (GPP), the C10 precursor to all monoterpenes, is formed by the condensation of one molecule of DMAPP and one molecule of IPP. rsc.org

The final and crucial step in the biosynthesis of this compound is the cyclization of the linear precursor, geranyl diphosphate (GPP), catalyzed by a specific terpene synthase (TPS). acs.org Terpene synthases are a diverse family of enzymes responsible for generating the vast array of terpenoid skeletons found in nature. nih.gov These enzymes catalyze complex carbocation-mediated cyclization reactions, and the specific stereochemistry of the final product is determined by the unique three-dimensional structure of the enzyme's active site. mpg.de The formation of the bicyclic structure of this compound from the acyclic GPP involves a series of intricate intramolecular rearrangements and ring closures, all orchestrated by the terpene synthase. plos.org The stereospecificity of the terpene synthase ensures that the correct enantiomer, in this case, the (+)-trans isomer, is produced. mpg.de

Advanced Isolation and Purification Techniques for Natural this compound for Research Applications

The isolation of this compound in high purity for research applications necessitates advanced separation techniques that go beyond simple distillation of essential oils. While fractional distillation is a foundational method, achieving the requisite purity for detailed chemical and biological studies often requires the application of sophisticated chromatographic methods. These techniques are adept at separating structurally similar isomers and other terpenoid compounds that are frequently co-located with this compound in its natural sources.

A primary challenge in isolating this compound lies in its frequent co-occurrence with its isomer, (+)-3-carene, in sources like turpentine (B1165885). google.com These isomers possess very similar boiling points, making their separation by conventional distillation difficult. google.com Therefore, more advanced methods are crucial for obtaining pure this compound.

Fractional Distillation under Reduced Pressure:

A common initial step in the purification process involves the fractional distillation of essential oils, such as turpentine. rsc.orgdiva-portal.org Performing this distillation under reduced pressure (vacuum distillation) is advantageous as it lowers the boiling points of the terpene components, thereby preventing thermal degradation that can occur at atmospheric pressure. researchgate.net While this method can enrich the fraction containing carenes, it is often insufficient to achieve high purity of this compound due to the close boiling points of its isomers. google.comresearchgate.net For instance, a study on the fractionation of turpentine from Pinus merkusii gum highlighted that while vacuum distillation could separate major components like α-pinene and δ-carene, achieving analyst-grade purity (>99.9%) would require a significant increase in the number of theoretical stages in the distillation column. researchgate.net

Preparative Gas Chromatography (Prep-GC):

For obtaining highly pure compounds for research, preparative gas chromatography (Prep-GC) is a powerful technique. nih.govresearchgate.net Prep-GC operates on the same principles as analytical gas chromatography but is scaled up to allow for the collection of separated components. nih.gov This method offers high resolution and is particularly effective for separating volatile compounds like terpenes. nih.gov

In Prep-GC, the mixture is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. nuft.edu.ua By carefully selecting the column, stationary phase, temperature program, and carrier gas flow rate, it is possible to achieve excellent separation of isomers like this compound and (+)-3-carene. nuft.edu.ualabcompare.com The separated components are then passed through a detector, and fractions corresponding to the desired compound are collected. researchgate.net

The choice of the stationary phase is critical. For separating terpenes, which are generally nonpolar, a nonpolar stationary phase is often effective. nuft.edu.ua However, to enhance separation between isomers, a polar stationary phase like Carbowax 20M can be more efficient. nuft.edu.ua The use of two-dimensional gas chromatography (GCxGC), which employs two columns with different stationary phases, can provide even greater separation power for complex mixtures. labcompare.com

Below is a table summarizing typical parameters for preparative GC isolation of terpenes:

| Parameter | Description | Typical Values/Conditions for Terpene Separation |

| Apparatus | Preparative Gas Chromatograph | "Chromium 31A" or similar |

| Column | Steel spiral tube | 500 cm x 10 mm (inner diameter) |

| Solid Support | Chromosorb A (30/40 mesh) | Inert solid to hold the stationary phase |

| Stationary Phase | Polyethylene glycol adipinate (PEG-6000) | Selected based on the polarity of the compounds to be separated |

| Injector Temperature | Temperature at which the sample is vaporized | 180–250 °C |

| Column Temperature | Temperature of the separation column | 145–210 °C (may be programmed to change during the run) |

| Carrier Gas | Inert gas to move the sample through the column | Nitrogen or Helium |

| Flow Rate | Rate at which the carrier gas moves | ~1.33 m³/h for nitrogen |

| Detector | Device to detect the separated components | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) |

| Sample Load | Amount of mixture injected per cycle | 0.6 ± 0.1 to 1 g |

This table presents a generalized set of conditions based on findings for terpene separation and may require optimization for the specific isolation of this compound. nuft.edu.ua

Column Chromatography:

Column chromatography is another widely used technique for the purification of natural products, including terpenes. nih.govcopernicus.org This method involves a solid stationary phase (e.g., silica (B1680970) gel or alumina) packed into a column and a liquid mobile phase (solvent or solvent mixture). nih.govmdpi.com The crude mixture is loaded onto the top of the column, and the mobile phase is passed through, carrying the components down the column at different rates depending on their affinity for the stationary and mobile phases.

For the separation of terpenes, which are largely nonpolar, normal-phase chromatography with a polar stationary phase like silica gel and a nonpolar mobile phase (e.g., hexane (B92381), often with a small amount of a more polar solvent like ethyl acetate) is common. nih.gov By collecting the eluent in fractions, the desired compound can be isolated. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC) or analytical GC. uobaghdad.edu.iq While column chromatography is a versatile and scalable technique, it may not always provide sufficient resolution to separate very similar isomers in a single pass, sometimes necessitating repeated chromatographic steps. mdpi.com

The following table outlines a general approach to column chromatography for the purification of a terpene-containing mixture:

| Step | Description | Materials/Solvents |

| Stationary Phase | The solid adsorbent packed in the column. | Silica gel (60–200 μm) |

| Mobile Phase (Eluent) | The solvent system used to move the compounds through the column. | A gradient of hexane and ethyl acetate (B1210297) (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). |

| Sample Loading | The crude extract is applied to the top of the column. | The extract is often dissolved in a minimal amount of the initial mobile phase. |

| Elution | The mobile phase is passed through the column to separate the components. | Fractions of the eluting solvent are collected sequentially. |

| Fraction Analysis | Each collected fraction is analyzed to determine its composition. | Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). |

| Product Isolation | Fractions containing the pure compound are combined and the solvent is evaporated. | Rotary evaporator. |

This table provides a general procedure; specific solvent systems and conditions must be optimized for the isolation of this compound from a particular source. nih.gov

Chemical Synthesis and Derivatization Strategies for + Trans 2 Carene and Its Analogs

Total Synthesis Approaches to (+)-trans-2-Carene

The total synthesis of this compound, while less common than its isolation from natural sources or its semisynthesis from the more abundant (+)-3-carene, presents a significant challenge in stereoselective synthesis. The construction of the bicyclo[4.1.0]heptane core with the correct absolute stereochemistry at the bridgehead carbons and the trisubstituted double bond in the desired position requires careful planning and execution.

One of the key challenges in the total synthesis of this compound is the stereoselective formation of the cyclopropane (B1198618) ring fused to a six-membered ring. Asymmetric cyclopropanation reactions are often employed to establish the chiral centers of the bicyclo[4.1.0]heptane skeleton. Methodologies such as transition-metal catalyzed decomposition of diazo compounds in the presence of a chiral ligand can provide a route to enantiomerically enriched cyclopropane derivatives, which can then be further elaborated to afford this compound.

Another approach involves the use of chiral pool starting materials that already possess some of the required stereochemical features. For instance, a multi-step synthesis can be envisioned starting from a chiral cyclic precursor, where the subsequent steps would involve the introduction of the gem-dimethyl group and the formation of the fused cyclopropane ring. While specific, detailed total synthesis routes for this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis provide a clear framework for how such a synthesis could be designed and executed.

Semisynthesis from Precursors: Isomerization of (+)-3-Carene to this compound

A more practical and economically viable approach to obtaining this compound is through the isomerization of its naturally abundant isomer, (+)-3-carene. This process involves the migration of the endocyclic double bond from the Δ³ to the Δ² position. Various catalytic methods have been developed to achieve this transformation with varying degrees of success in terms of conversion and selectivity.

Catalytic Isomerization Methods and Selectivity Studies

The isomerization of (+)-3-carene to this compound can be catalyzed by a range of acidic and basic catalysts. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and selectivity of the desired product, as side reactions such as aromatization to cymenes can occur, particularly at higher temperatures.

Base-Catalyzed Isomerization: Strong bases have been shown to be effective in promoting the isomerization of 3-carene (B45970). A commonly used system is sodium metal in the presence of a proton donor or a co-catalyst like o-chlorotoluene. The reaction proceeds through the formation of a carbanion intermediate, followed by proton abstraction to yield the more thermodynamically stable 2-carene (B1609329) isomer. Studies have shown that the selectivity of this reaction can be high, though conversion rates may vary depending on the specific conditions.

Solid Acid and Base Catalysts: Heterogeneous catalysts, such as metal oxides and zeolites, have also been investigated for this isomerization. Solid bases like magnesium oxide (MgO) and calcium oxide (CaO), as well as supported nickel catalysts (Ni/SiO₂), have demonstrated catalytic activity. Basic zeolites have also been explored as catalysts for this transformation. These solid catalysts offer the advantage of easier separation from the reaction mixture and potential for recycling. However, achieving high selectivity can be challenging, as acidic sites on the catalyst surface can promote the formation of byproducts.

Selectivity studies often focus on optimizing reaction parameters such as temperature, reaction time, and catalyst loading to maximize the yield of this compound while minimizing the formation of p-cymene and m-cymene. For instance, lower reaction temperatures generally favor the desired isomerization over dehydrogenation to aromatic compounds.

| Catalyst | Solvent | Temperature (°C) | Conversion of (+)-3-Carene (%) | Selectivity for this compound (%) |

|---|---|---|---|---|

| Na/o-chlorotoluene | Xylene | Reflux | 23.59 | 86.87 |

| Na/o-chlorotoluene | None | Reflux | 27.72 | 83.27 |

| MgO | Not specified | High Temperature | Not specified | Low |

| CaO | Not specified | High Temperature | Not specified | Low |

| Ni/SiO₂ | Not specified | High Temperature | Not specified | Low |

| Basic Zeolite | Not specified | Not specified | Not specified | Not specified |

Solvent-Free Isomerization Methodologies

In recent years, there has been a growing interest in developing solvent-free reaction conditions to reduce the environmental impact of chemical processes. The isomerization of (+)-3-carene to this compound has been successfully achieved under solvent-free conditions.

One notable example is the use of the Na/o-chlorotoluene catalytic system without any solvent. sigmaaldrich.com Research has demonstrated that this solvent-free approach can lead to comparable, and in some cases even higher, conversion rates of (+)-3-carene compared to the reaction carried out in a solvent like xylene. sigmaaldrich.comchemicalbook.com Specifically, a solvent-free isomerization was reported to give a 27.72% conversion of 3-carene with an 83.27% selectivity for 2-carene. sigmaaldrich.comchemicalbook.com In comparison, the same reaction in xylene resulted in a 23.59% conversion and 86.87% selectivity. sigmaaldrich.comchemicalbook.com These findings highlight the potential of solvent-free methodologies as a more sustainable alternative for the production of this compound. sigmaaldrich.comchemicalbook.com The absence of a solvent simplifies the work-up procedure and reduces waste generation, making it an attractive option for industrial applications. sigmaaldrich.com

Synthetic Modifications and Functionalization of the this compound Skeleton

The unique bicyclic structure of this compound, featuring a trisubstituted double bond and a strained cyclopropane ring, provides multiple sites for synthetic modification and functionalization. These transformations allow for the conversion of this compound into a variety of valuable chiral molecules.

Epoxidation Reactions and Carene Epoxide Derivatives

The double bond in this compound is susceptible to epoxidation, leading to the formation of carene epoxide derivatives. This reaction is a key step in the synthesis of various downstream products. The stereochemistry of the epoxidation is influenced by the steric hindrance of the gem-dimethyl group on the cyclopropane ring, typically leading to the attack of the oxidizing agent from the less hindered face of the molecule.

Various epoxidizing agents can be employed, including peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst. The resulting epoxides are versatile intermediates that can undergo a range of nucleophilic ring-opening reactions. For example, reaction with water can lead to diols, while reaction with amines can produce amino alcohols. These derivatives are valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.

Transformations Involving the Cyclopropane Moiety

The cyclopropane ring in this compound is a source of ring strain, making it susceptible to cleavage under certain reaction conditions. This reactivity can be harnessed to synthesize a variety of monocyclic and acyclic compounds.

Palladium(II)-induced ring opening of the cyclopropane in (+)-2-carene has been reported, leading to the formation of new carbon-carbon bonds and the generation of functionalized monocyclic terpenes. thegoodscentscompany.com The regioselectivity and stereoselectivity of these ring-opening reactions are often controlled by the nature of the palladium catalyst and the reaction conditions. These transformations provide access to a diverse range of molecular scaffolds that would be challenging to synthesize through other methods. The ability to selectively open the cyclopropane ring highlights the utility of this compound as a versatile starting material for the synthesis of complex molecules.

Introduction of Heteroatoms (e.g., Nitrogen, Sulfur, Oxygen)

The introduction of heteroatoms such as nitrogen, sulfur, and oxygen into the this compound scaffold is a key strategy for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. These modifications can significantly alter the physicochemical properties and biological activities of the parent monoterpene.

Nitrogen-Containing Derivatives: The allylic position of this compound is a prime site for the introduction of nitrogen-containing functional groups. Allylic amination reactions, for instance, can be employed to install amine functionalities. While direct catalytic intermolecular allylic C-H amination of unactivated olefins has been developed, specific applications to this compound are an area of ongoing research interest. Conceptually, methods such as those utilizing palladium-based catalysts in the presence of a suitable nitrogen source could be adapted for this purpose.

Sulfur-Containing Derivatives: The synthesis of sulfur-containing derivatives of this compound can be approached through various synthetic methodologies. Thiolation, the process of introducing a sulfhydryl (-SH) group, can be achieved through reactions targeting the double bond or by functionalization of other positions on the carene backbone. For example, the reaction of an epoxide derivative of 2-carene with a sulfur nucleophile could lead to the formation of a thioether. Additionally, radical addition of thiols across the double bond represents another potential route.

Oxygen-Containing Derivatives: The introduction of oxygen functionalities onto the this compound framework is a well-explored area. A primary method for this transformation is epoxidation of the double bond. The reaction of (+)-2-carene with peroxy acids, such as peroxyformic acid, has been shown to be stereoselective, yielding the corresponding epoxide. Computational studies have indicated that the formation of the trans-epoxide is energetically favored over the cis-epoxide. This epoxide can then serve as a versatile intermediate for the introduction of other oxygen-containing groups through nucleophilic ring-opening reactions. Another approach involves the biotransformation of carenes using cell suspension cultures, which can regio- and enantioselectively introduce oxygenated functional groups.

| Heteroatom | Method of Introduction | Potential Derivative |

| Nitrogen | Allylic Amination | Allylic amine of 2-carene |

| Sulfur | Thiolation of epoxide | Thioether of 2-carene |

| Oxygen | Stereoselective Epoxidation | (+)-2-carene epoxide |

| Oxygen | Biotransformation | Oxygenated carene derivatives |

Condensation Reactions with Carbonyl Compounds

Condensation reactions of this compound with various carbonyl compounds are a powerful tool for the construction of complex polycyclic structures. These reactions often proceed via the Prins reaction or related pathways, leading to the formation of diverse heterocyclic scaffolds.

The reaction of (+)-2-carene with aldehydes in the presence of a catalyst can lead to the formation of hexahydroisobenzofuran derivatives. This transformation is a key step in the synthesis of novel compounds with potential biological activity. For instance, the condensation of 2-carene with heteroaromatic aldehydes has been shown to yield these scaffolds, which have been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1). The reaction often produces a mixture of diastereomers at the newly formed stereocenter.

| Carbonyl Compound | Catalyst | Product Scaffold | Reference |

| Heteroaromatic aldehydes | Montmorillonite (B579905) clays (B1170129) | Hexahydroisobenzofuran | acs.org |

In addition to hexahydroisobenzofurans, the condensation of (+)-2-carene with aldehydes can also yield compounds possessing a 3-oxabicyclo[3.3.1]nonane skeleton. acs.org These structures are often formed as byproducts in the synthesis of hexahydroisobenzofurans but can become the major product under specific reaction conditions. The formation of this bicyclic ether is significant as this structural motif is present in a number of biologically active natural products. The reaction proceeds through a cascade of bond-forming events initiated by the acid-catalyzed reaction of the alkene with the carbonyl compound.

| Reactants | Reaction Conditions | Major Product |

| (+)-2-Carene and Aldehydes | Acid catalysis | 3-Oxabicyclo[3.3.1]nonane derivatives |

Stereoselective Introduction of Functional Groups

The inherent chirality of this compound makes it an attractive starting material for the synthesis of enantiomerically pure compounds. The stereoselective introduction of functional groups is crucial for controlling the three-dimensional arrangement of atoms in the final product, which is often critical for its biological activity.

Stereoselective reactions on the this compound scaffold can be directed by the existing stereocenters in the molecule. For example, the epoxidation of the double bond with reagents like m-chloroperoxybenzoic acid (mCPBA) typically occurs from the less sterically hindered face of the molecule, leading to a high degree of diastereoselectivity. Similarly, dihydroxylation reactions, using reagents such as osmium tetroxide or potassium permanganate, can also proceed with high stereoselectivity. The resulting diols can then be further functionalized. The choice of reagents and reaction conditions is critical in directing the stereochemical outcome of these transformations.

| Reaction | Reagent | Stereochemical Outcome |

| Epoxidation | m-CPBA | Predominantly one diastereomer |

| Dihydroxylation | OsO₄ or KMnO₄ | Syn-diol |

Synthesis of 2,2-Dimethyl-1,3-disubstituted Cyclopropane Derivatives

This compound serves as a valuable synthon for the preparation of chiral, non-racemic organic compounds that contain a 2,2-dimethyl-1,3-disubstituted cyclopropane fragment. These derivatives are of significant interest due to their presence in a variety of natural products and pharmaceutically important molecules, including pyrethroid insecticides.

The synthesis of these cyclopropane derivatives can be approached in two main ways: either by retaining the bicyclic carane (B1198266) skeleton or by cleaving the six-membered ring. In the latter approach, the cyclopropane ring of the carene molecule is preserved while the six-membered ring is opened through oxidative cleavage or other ring-opening strategies. This provides access to functionalized cyclopropane derivatives that can be further elaborated into a wide range of target molecules.

| Starting Material | Synthetic Approach | Target Derivative |

| This compound | Cleavage of the six-membered ring | 2,2-Dimethyl-1,3-disubstituted cyclopropane |

Mechanistic Elucidation of + Trans 2 Carene Transformations

Carbocationic Rearrangements and Intermediate Analysis

Carbocationic rearrangements are a hallmark of carene chemistry, driven by the release of ring strain and the thermodynamic imperative to form more stable carbocationic intermediates. pharmaguideline.comlibretexts.org These reactions are typically initiated by the electrophilic attack on the C2=C3 double bond, leading to the formation of a carbocation at C2 or C3. The subsequent fate of this intermediate is highly dependent on the reaction conditions and the specific structure of the carbocation.

The formation of a carbocation from (+)-trans-2-carene can trigger a cascade of rearrangements, including hydride and alkyl shifts. libretexts.orglibretexts.orgkhanacademy.org For instance, the protonation of the double bond can lead to a secondary carbocation, which can then rearrange to a more stable tertiary carbocation. libretexts.org This process is a key step in many acid-catalyzed reactions. The stability of carbocations follows the order: tertiary > secondary > primary. pharmaguideline.com Therefore, a less stable carbocation will readily reorganize its structure to achieve a more stable state. pharmaguideline.comlibretexts.org This reorganization can involve a 1,2-hydride shift, where a hydrogen atom with its two bonding electrons moves to an adjacent carbon, or a 1,2-alkyl shift, where an entire alkyl group migrates. libretexts.org

In the context of 2-carene (B1609329), the bicyclic framework imposes significant stereoelectronic constraints on these rearrangements, often leading to highly specific and predictable outcomes. The analysis of these intermediates, often through computational studies and trapping experiments, is fundamental to understanding the complex product mixtures that can arise from what appear to be simple reactions. nih.gov

Acid-Catalyzed Reactions and Proposed Pathways

Acid catalysis provides the most common avenue for initiating reactions with this compound. Both Brønsted and Lewis acids can be employed, often leading to different product distributions due to their distinct modes of activation.

Brønsted acids, such as mineral acids (e.g., HClO₄) or solid acids like montmorillonite (B579905) clays (B1170129), initiate reactions by protonating the double bond of 2-carene. mdpi.comrsc.org This generates a carbocationic intermediate, which then undergoes further reaction, such as nucleophilic attack or rearrangement.

For example, the condensation of 2-carene with aldehydes in the presence of montmorillonite clays, which possess both Brønsted and Lewis acidic sites, leads to the formation of hexahydroisobenzofurans. mdpi.comnih.gov The proposed mechanism involves the protonation of the aldehyde's carbonyl oxygen by a Brønsted acid site, which enhances its electrophilicity. The nucleophilic C2=C3 double bond of 2-carene then attacks the activated carbonyl carbon. This is followed by cyclization and rearrangement steps, guided by the formation of the most stable carbocation intermediates, to yield the final heterocyclic products. nih.gov The use of solid acid catalysts like phosphonate-functionalized carbon spheres has also been reported for the isomerization of related terpene oxides, highlighting the versatility of Brønsted acid catalysis. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Major Product Type | Reference |

| 2-Carene | Aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) | Montmorillonite Clay | Hexahydroisobenzofurans | nih.gov |

| 2-Carene derivative | Aromatic Aldehydes | Montmorillonite K10 | Polycyclic Tetrahydrofurans | mdpi.com |

This table summarizes examples of Brønsted acid-catalyzed reactions involving 2-carene and its derivatives.

Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O) or zirconium tetrachloride (ZrCl₄), function by accepting an electron pair. researchgate.netrsc.org In reactions with carbonyl compounds, the Lewis acid coordinates to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the 2-carene double bond. mdpi.com

Lewis acid catalysis is particularly effective in Prins-type reactions and Friedel-Crafts alkylations. researchgate.netchemrxiv.org The mechanism involves the formation of a complex between the Lewis acid and the carbonyl compound. This complex then reacts with 2-carene to form a carbocationic intermediate. The counter-ion from the Lewis acid complex plays a role in the subsequent steps, which can include cyclization, elimination, or rearrangement. The choice of Lewis acid and solvent can significantly influence the reaction pathway and the resulting product distribution. For example, the interaction between a Lewis acid and a triglyceride is a key step in transesterification, forming a strong electrophilic reagent that facilitates the reaction. mdpi.com

| Reaction Type | Lewis Acid | Role of Lewis Acid | Reference |

| Prins Reaction | BF₃·Et₂O | Activation of aldehyde | researchgate.net |

| Transesterification | AlCl₃, ZnCl₂ | Formation of strong electrophilic reagent | mdpi.com |

| Hydrostannylation | ZrCl₄, HfCl₄ | Catalysis of trans-hydrostannylation | rsc.org |

This table illustrates the role of Lewis acids in various chemical transformations.

Epoxide Ring-Opening Mechanisms

The epoxidation of the C2=C3 double bond in this compound yields 2-carene oxide, a valuable intermediate. The strained three-membered epoxide ring is susceptible to ring-opening by various nucleophiles under both acidic and basic conditions. chemistrysteps.compressbooks.pub The mechanism of this opening dictates the regiochemistry and stereochemistry of the resulting products, which are often diols or other bifunctional compounds. scispace.com

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which makes it a better leaving group. pressbooks.publibretexts.org The nucleophile then attacks one of the epoxide carbons. The mechanism is considered a hybrid between Sɴ1 and Sɴ2. pressbooks.publibretexts.org Nucleophilic attack generally occurs at the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. pressbooks.publibretexts.org This pathway leads to the formation of trans-diols due to the backside attack of the nucleophile relative to the protonated epoxide oxygen. pressbooks.publibretexts.org

In contrast, base-catalyzed ring-opening proceeds via a classic Sɴ2 mechanism. libretexts.orglibretexts.org A strong nucleophile, such as a hydroxide or alkoxide ion, directly attacks one of the epoxide carbons. chemistrysteps.com Due to steric hindrance, the attack occurs preferentially at the less substituted carbon atom. libretexts.org This reaction also results in a trans-diol product because the Sɴ2 mechanism involves an inversion of configuration at the site of attack. chemistrysteps.com The high ring strain of the epoxide is the driving force for the reaction, allowing the departure of the alkoxide, which is typically a poor leaving group. chemistrysteps.comlibretexts.org

| Condition | Mechanism | Site of Nucleophilic Attack | Stereochemical Outcome |

| Acidic | Sɴ1/Sɴ2 Hybrid | More substituted carbon | trans product |

| Basic | Sɴ2 | Less substituted carbon | trans product |

This table compares the mechanisms of epoxide ring-opening under acidic and basic conditions.

Cycloaddition and Prins Reaction Mechanisms

The double bond in this compound can participate in cycloaddition reactions, where two π-electron systems combine to form a cyclic product with two new σ bonds. libretexts.org A particularly relevant transformation is the Prins reaction, which can be considered a type of cycloaddition involving an alkene and a carbonyl compound, typically catalyzed by an acid. researchgate.net

The Prins reaction mechanism begins with the activation of an aldehyde by a proton or Lewis acid. The electron-rich double bond of a 2-carene derivative, such as trans-4-hydroxymethyl-2-carene, then attacks the electrophilic carbonyl carbon. mdpi.comabo.fi This generates a carbocationic intermediate which is then trapped by a nucleophile (often the oxygen from a hydroxyl group already present in the molecule) in an intramolecular fashion to form a heterocyclic ring. abo.fi Subsequent elimination or further reaction can lead to a variety of polycyclic products. mdpi.com When aromatic aldehydes are used, the initial Prins reaction can be followed by a Friedel-Crafts cyclization, a process known as a Prins-Friedel-Crafts cascade, to build complex molecular architectures in a single step. mdpi.comabo.fi

While the Diels-Alder reaction is a classic [4+2] cycloaddition, another important class is the [2+2] cycloaddition, which typically requires photochemical activation to form four-membered rings. libretexts.orgyoutube.com The mechanism of these reactions can be concerted or stepwise, potentially involving zwitterionic intermediates, especially in reactions with highly polarized reactants like tetracyanoethylene. nih.gov

Stereochemical Outcomes of Reaction Pathways

The stereochemistry of the products formed from this compound transformations is a direct consequence of the reaction mechanism and the inherent chirality of the starting material. ochemtutor.comlumenlearning.com The rigid, bicyclic framework of the carene skeleton often directs incoming reagents to attack a specific face of the molecule, leading to high diastereoselectivity.

In acid-catalyzed and Prins reactions, the stereochemistry is established during the initial nucleophilic attack on the activated electrophile and the subsequent cyclization steps. The intermediates will adopt conformations that minimize steric interactions, guiding the formation of specific stereoisomers. rsc.org

For epoxide ring-opening, the stereochemical outcome is reliably trans. This is a direct result of the Sɴ2-type mechanism (or Sɴ2-like in the acid-catalyzed case) where the nucleophile must attack from the side opposite to the carbon-oxygen bond being broken. pressbooks.publibretexts.org This backside attack leads to an inversion of configuration at the carbon center being attacked, resulting in the observed trans relationship between the incoming nucleophile and the hydroxyl group. lumenlearning.com

In cycloaddition reactions, the stereochemistry of the reactants is often preserved in the product. libretexts.org For instance, in a Diels-Alder reaction, a cis-dienophile will result in cis substituents in the final cyclohexene (B86901) product. libretexts.org The stereochemical outcome of such reactions can often be predicted by considering the frontier molecular orbitals of the reacting species. libretexts.org

Ultimately, a thorough understanding of reaction mechanisms—including the nature of intermediates, transition states, and the stereoelectronic effects at play—is essential for predicting and controlling the stereochemical outcome of reactions involving the chiral scaffold of this compound. ochemtutor.com

Computational Chemistry Insights into Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for elucidating the complex reaction mechanisms of terpenes, including the transformations of this compound. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of intermediates and transition states, and predict the stereochemical outcomes of reactions. These theoretical investigations provide a molecular-level understanding that complements experimental findings.

A key area of investigation has been the isomerization of carene derivatives. For instance, the isomerization of 3-carene (B45970) to 2-carene has been studied, providing insights that can be extrapolated to understand the behavior of the trans-isomer. Computational studies on related systems have explored various reaction pathways, including sigmatropic rearrangements and carbocation-mediated transformations.

Detailed Research Findings:

Theoretical studies have delved into the intricacies of pericyclic reactions, which are common in terpene chemistry. These concerted reactions, governed by the principles of orbital symmetry, can be computationally modeled to predict their feasibility and stereoselectivity. While specific comprehensive computational studies focused solely on this compound are not extensively detailed in readily available literature, the principles from broader computational studies on terpenes and related bicyclic systems are applicable.

For example, DFT calculations are instrumental in determining the activation energies for different potential reaction pathways. This allows for the prediction of the most likely mechanism under specific reaction conditions (e.g., thermal or acid-catalyzed). The geometry of the transition states can also be optimized to understand the steric and electronic factors that control the reaction's progress.

In the context of acid-catalyzed rearrangements, computational models can map out the potential energy surface of carbocation intermediates. These calculations can reveal the relative stabilities of different carbocations and the energy barriers for their interconversion through hydride or alkyl shifts. This is crucial for predicting the distribution of products in complex reaction mixtures.

Data from Computational Studies:

The following tables present hypothetical data based on the types of results typically obtained from DFT studies on terpene rearrangements. This data illustrates the kind of quantitative insights that computational chemistry provides into reaction mechanisms.

Table 1: Calculated Activation Energies for Isomerization Pathways of a Model Carene System

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| nih.govrsc.org-Hydride Shift | TS1 | 35.2 |

| nih.govnih.gov-Sigmatropic Rearrangement | TS2 | 42.8 |

| Carbocation Formation (Protonation) | TS3 | 25.1 |

| Deprotonation to Isomeric Alkene | TS4 | 15.7 |

Table 2: Relative Energies of Intermediates in a Proposed Acid-Catalyzed Rearrangement

| Intermediate | Structure | Relative Energy (kcal/mol) |

| Protonated 2-Carene | I1 | 0.0 |

| Secondary Carbocation | I2 | +5.4 |

| Tertiary Carbocation (after rearrangement) | I3 | -2.1 |

| Rearranged Alkene Product | P1 | -10.5 |

These tables showcase how computational chemistry can quantify the energetic landscape of a reaction, allowing for the prediction of the most favorable mechanistic pathways. The lower activation energy for carbocation formation in Table 1, for instance, would suggest that an acid-catalyzed mechanism is more likely than a purely thermal pericyclic reaction under appropriate conditions. Similarly, the relative energies in Table 2 indicate the thermodynamic driving forces behind the rearrangement of carbocation intermediates to form more stable products.

While detailed computational studies specifically targeting the diverse transformations of this compound are a subject for ongoing research, the application of these theoretical methods provides invaluable insights into the fundamental principles governing its reactivity.

Stereochemical Investigations of + Trans 2 Carene

Chirality and Enantiomeric Purity in Synthetic Transformations

(+)-trans-2-Carene, a naturally occurring bicyclic monoterpene, is an inherently chiral molecule. Its rigid framework, featuring a cyclopropane (B1198618) ring fused to a cyclohexene (B86901) ring, provides a well-defined three-dimensional structure that is valuable in stereocontrolled synthesis. The enantiomeric purity of the starting carene is a critical factor in synthetic transformations, as this purity is often transferred to subsequent products. For instance, (+)-2-carene with an enantiomeric excess (ee) of 99% has been utilized in osmium-catalyzed aminohydroxylation reactions, yielding chiral β-amino alcohols while preserving the stereochemical integrity of the carane (B1198266) skeleton. researchgate.net

The primary use of this compound in this context is as a precursor for chiral ligands intended for asymmetric catalysis. researchgate.netacs.org The synthesis of these ligands relies on the high enantiopurity of the natural terpene to induce chirality in the final catalyst structure. The stereochemical outcome of reactions employing these catalysts is directly influenced by the chirality originating from the carene backbone. acs.org A notable example of stereochemistry transfer is the synthesis of cannabinoids. rsc.org When this compound epoxide is used as the starting material, its stereochemistry dictates the stereochemical configuration of the resulting tetrahydrocannabinol (THC) isomers, although mixtures of diastereomers can sometimes be formed, highlighting the complexities of controlling stereochemical pathways. rsc.org

Chiral Pool Utilization of this compound

This compound is a prominent member of the "chiral pool," which comprises readily available and inexpensive chiral compounds sourced from nature. nih.govnih.gov Synthetic strategies that utilize the chiral pool are often preferred over performing complex asymmetric transformations from achiral precursors. rsc.org As a constituent of the isoprenoid chiral pool, (+)-2-carene serves as a versatile starting block for a variety of complex molecules. researchgate.netacs.orgcapes.gov.br

Its applications as a chiral pool synthon are diverse. It is frequently employed in the synthesis of chiral bipyridine and thienylpyridine ligands, which are subsequently used in asymmetric metal-catalyzed reactions. researchgate.netacs.orgthieme-connect.com The transformation of (+)-2-carene into its epoxide, this compound epoxide, provides a key intermediate for synthesizing other valuable compounds, most notably in the production of specific isomers of THC like (-)-trans-Δ⁹-THC. rsc.orgmdpi.com The accessibility and low cost of carenes make them attractive starting points for building complex molecular architectures with specific, predetermined stereochemistry. nih.gov

Enantioselective Synthesis Utilizing this compound as a Chiral Building Block

Enantioselective synthesis involves chemical reactions in which one or more new elements of chirality are created, resulting in an unequal mixture of stereoisomeric products. wikipedia.org Utilizing a molecule like this compound as a chiral building block is a fundamental strategy in this field. wikipedia.orgresearchgate.net The inherent chirality of the carene scaffold is incorporated into a new, more complex molecule, guiding the stereochemical outcome of subsequent reactions.

A significant application is the synthesis of chiral ligands for asymmetric catalysis. uw.edu.pl For example, C₂-symmetrical 2,2′-bipyridines have been synthesized from (+)-2-carene. acs.orgcapes.gov.brnih.gov Copper(I) complexes of these ligands have been shown to be effective catalysts in enantioselective transformations. acs.orgcapes.gov.br The table below summarizes the performance of a copper catalyst derived from a (+)-2-carene-based ligand in two such reactions.

| Reaction Type | Substrate | Enantiomeric Excess (ee) | Diastereoselectivity (trans/cis) | Reference |

| Allylic Oxidation | Cyclohexene | up to 82% | N/A | acs.org, capes.gov.br |

| Cyclopropanation | Styrene | up to 76% | ~3:1 to 99:1 | acs.org, capes.gov.br |

Another prominent example is the synthesis of (-)-trans-Δ⁹-tetrahydrocannabinol (THC), where this compound epoxide, derived from (+)-2-carene, serves as the chiral precursor. rsc.org This reaction condenses the carene derivative with olivetol (B132274) to construct the characteristic tricyclic core of THC, demonstrating how the stereochemistry of a natural product can be used to build another complex molecule with high stereochemical control. rsc.org

Diastereoselective Control in Derivatization Reactions

The rigid bicyclic structure of this compound is instrumental in exerting diastereoselective control during derivatization reactions. The steric environment created by the gem-dimethylcyclopropane ring often shields one face of the molecule, directing incoming reagents to the opposite, less hindered face. This inherent facial bias is key to controlling the formation of specific diastereomers.

Several types of reactions demonstrate this principle:

Hydroboration: The hydroboration of (+)-2-carene proceeds with notable stereoselectivity, influenced by the steric hindrance of the bicyclic system. researchgate.net

Cycloadditions and Related Reactions: The reaction of (+)-2-carene with reagents like chlorosulfonyl isocyanate results in the formation of tricyclic lactams, with the stereochemical outcome dictated by the approach of the reagent relative to the carene framework. researchgate.net Similarly, the ene reaction of carene derivatives with 4-phenyl-1,2,4-triazoline-3,dione (PTAD) can exhibit high diastereoselectivity, which is also sensitive to solvent polarity. acs.org

C-H Insertion: In-situ-generated boroxy Fischer carbene complexes derived from terpenes like carene can undergo intramolecular C-H insertion reactions to yield oxaborolane derivatives with diastereoselectivities reported to be as high as 99%. unirioja.es

However, achieving complete diastereoselective control is not always straightforward. For example, the acid-catalyzed reaction of this compound epoxide with olivetol to form THC can yield a mixture of diastereomers, namely (-)-trans-Δ⁹-THC and (-)-cis-Δ⁹-THC. rsc.org This indicates that while the starting material's stereochemistry is crucial, reaction conditions and mechanistic pathways play a significant role in the final diastereomeric ratio. rsc.orgacs.org

The following table presents data on the diastereoselective ene reaction of a chiral allylic alcohol derived from a terpene structure with PTAD, illustrating the influence of the substituent on diastereomeric excess.

| Reactant Substituent (R₁) | Diastereomeric Excess (de) | Predominant Isomer | Reference |

| Methyl | 0% | N/A | acs.org |

| Isopropyl | 0% | N/A | acs.org |

| tert-Butyl | 100% | syn | acs.org |

This demonstrates that bulky substituents can significantly enhance diastereoselectivity by further restricting the possible transition states of the reaction. acs.org

Spectroscopic Approaches for Chiral Purity Assessment (excluding basic identification data)

Determining the enantiomeric purity and absolute configuration of this compound and its derivatives requires specialized spectroscopic techniques that are sensitive to chirality.

Chiroptical Spectroscopy: Methods like Vibrational Optical Activity (VOA) and Electronic Circular Dichroism (ECD) are powerful tools for non-destructive stereochemical analysis. rsc.org

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (VROA): These techniques measure the differential interaction of chiral molecules with left and right circularly polarized infrared light (VCD) or Raman scattered light (VROA). rsc.org The absolute configuration of a molecule is determined by comparing the experimental VCD or VROA spectrum with spectra predicted through quantum chemical calculations for a specific enantiomer. rsc.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized UV-Vis light. researchgate.net Similar to VOA, the experimental spectrum is compared with theoretical spectra calculated using methods like time-dependent density functional theory (TDDFT). researchgate.net While useful, the reliability of these calculations for predicting optical rotation in chiral alkenes like carene can be limited, with a defined "zone of indeterminacy" where results may not be conclusive. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is not inherently sensitive to enantiomers, modifications can enable the assessment of enantiomeric purity.

Chiral Derivatizing Agents (CDAs): A chiral sample is reacted with a CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric excess of the original sample can be determined by integrating the corresponding signals. scribd.com

Self-Induced Diastereomeric Anisochrony (SIDA): In some cases, chiral molecules can form diastereomeric dimers in solution, leading to a splitting of NMR signals without the need for an external chiral agent. nih.gov This effect allows for direct observation and quantification of the enantiomeric ratio. nih.gov

Chromatographic Methods:

Multi-Dimensional Liquid Chromatography (mLC-LC): This advanced technique uses multiple columns to achieve complex separations. For chiral analysis, a sample can be passed through a standard (achiral) column, and specific fractions can be "heart-cut" and transferred to a second, chiral column. copernicus.org This approach has been successfully used to separate and quantify the enantiomers of terpene oxidation products derived from atmospheric samples. copernicus.org

The table below summarizes these advanced spectroscopic and chromatographic techniques.

| Technique | Principle | Application for this compound | Reference |

| VCD/VROA | Differential interaction with circularly polarized vibrational light. | Determination of absolute configuration and conformation by comparing experimental and calculated spectra. | rsc.org |

| ECD / Optical Rotation | Differential absorption of circularly polarized UV-Vis light / rotation of plane-polarized light. | Determination of absolute configuration via comparison with TDDFT calculations. | researchgate.net |

| NMR with CDAs | Conversion of enantiomers into diastereomers with distinct NMR signals. | Quantification of enantiomeric purity (ee). | scribd.com |

| mLC-LC | Two-dimensional chromatography with a chiral second dimension. | Separation and quantification of enantiomers in complex mixtures of carene derivatives. | copernicus.org |

Catalysis in + Trans 2 Carene Chemical Transformations

Heterogeneous Catalysis in Isomerization and Functionalization

Heterogeneous catalysts are crucial in the isomerization and functionalization of carenes due to their ease of separation from the reaction mixture, potential for reuse, and often lower environmental impact. researchgate.net

Acidic clays (B1170129) such as montmorillonite (B579905), halloysite (B83129), and illite (B577164) have demonstrated effectiveness in catalyzing the transformations of carene isomers. capes.gov.brnsc.ru These naturally occurring aluminosilicates possess acid sites that can be modified to enhance their catalytic activity. researchgate.netrsc.org

Montmorillonite K-10 clay, a commercial product with an acidity of approximately 100 μmol/g, has been used in the Prins/Friedel-Crafts cascade reactions of trans-4-hydroxymethyl-2-carene with aromatic aldehydes, showing high activity and selectivity (up to 97%). nsc.ru The catalytic performance is linked to the presence of relatively strong Brønsted and Lewis acid sites. nsc.ru Furthermore, montmorillonite clays have been employed for the isomerization of the more readily available 3-carene (B45970) into a mixture containing (+)-trans-2-carene. nih.gov This mixture can then be used directly in subsequent reactions, such as the synthesis of chiral isobenzofurans, without the need for costly separation of the 2-carene (B1609329). nih.gov

Halloysite nanotubes (HNTs), another type of clay mineral, can be acid-modified to serve as effective catalysts. researchgate.netresearchgate.net Treatment with hydrochloric acid can increase their acidity and specific surface area while maintaining their nanotubular structure. researchgate.net Acid-activated halloysite has been successfully used in the condensation reaction of 2-carene with 4-methoxybenzaldehyde (B44291) to produce isobenzofuran (B1246724) derivatives. researchgate.netresearchgate.net The selectivity of these reactions can be influenced by the acid concentration used to treat the halloysite. researchgate.net

Illite clays, when acid-modified, have also been studied in the isomerization of 3-carene. capes.gov.br The conversion of 3-carene was found to increase with the total acidity of the catalyst, yielding products such as 2-carene (11.9–15.0%), menthadienes, menthenes, and cymenes. capes.gov.br The distribution of these products is dependent on the concentration and strength of the acid sites on the clay. capes.gov.br

Table 1: Application of Acidic Clays in this compound Related Transformations

| Catalyst | Reactant(s) | Key Transformation(s) | Major Product(s) / Selectivity | Reference(s) |

|---|---|---|---|---|

| Montmorillonite K-10 | trans-4-hydroxymethyl-2-carene, Aromatic Aldehydes | Prins/Friedel-Crafts cascade | Polycyclic compounds with tetrahydrofuran (B95107) moiety (up to 97% selectivity) | nsc.ru |

| Montmorillonite | 3-carene | Isomerization | Mixture containing this compound | nih.gov |

| Acid-modified Halloysite | This compound, 4-methoxybenzaldehyde | Condensation | Isobenzofuran derivatives | researchgate.netresearchgate.net |

| Acid-modified Illite | 3-carene | Isomerization | This compound (11.9–15.0%), Menthadienes, Menthenes, Cymenes | capes.gov.br |

Metal-supported catalysts are widely used in various hydrogenation and isomerization reactions. In the context of carene chemistry, metals like nickel (Ni), palladium (Pd), and platinum (Pt) have been investigated.

While direct catalytic transformations of this compound using these specific supported metals are not extensively detailed in the provided context, related research on other terpenes and similar catalytic systems offers insights. For instance, the isomerization of 3-carene to 2-carene has been reported over hydrogenation catalysts like Raney nickel and Pd on carbon, although selectivity can be low due to simultaneous hydrogenation to carane (B1198266). orientjchem.orgorientjchem.org The general activity of hydrogenation metals often follows the order of Pd > Pt > Rh > Ru > Ni. mdpi.com

Zero-valent complexes of Ni, Pd, and Pt with bulky phosphane ligands have been synthesized and studied. us.es Specifically, bis-phosphane nickel(0) adducts have been stabilized and structurally characterized, demonstrating the potential of these metals in low-coordinate catalytic cycles that could be applicable to terpene transformations. us.es Palladium-catalyzed reactions are also noted for their utility in cis/trans C=C isomerizations, a relevant transformation in terpene chemistry. chimia.ch

Zeolites, with their well-defined porous structures and tunable acidity, are versatile catalysts in organic synthesis. In the transformation of bicyclic monoterpenes like 2-carene, zeolites such as Na-Y have been employed. uoc.gr When this compound is reacted within thionin/Na-Y or MV²⁺/Na-Y systems, it undergoes rearrangement and dehydrogenation to form products including other monocyclic terpenes and p-cymene. uoc.gr The extent of these transformations is higher within the MV²⁺/Na-Y system. uoc.gr The reaction is believed to involve both acid and electron transfer catalysis, with the zeolite's Lewis or Brønsted acid sites playing a role. uoc.gr

Furthermore, in the condensation of 3-carene with formaldehyde, H-Beta-25 zeolite has been used as a catalyst, leading to the formation of trans-4-hydroxymethyl-2-carene, among other products. researchgate.netx-mol.net

Table 2: Zeolite-Catalyzed Transformations of Carenes

| Catalyst | Reactant(s) | Key Transformation(s) | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Thionin/Na-Y, MV²⁺/Na-Y | This compound | Isomerization, Dehydrogenation | Monocyclic monoterpenes, p-Cymene | uoc.gr |

| H-Beta-25 | 3-carene, Formaldehyde | Condensation | trans-4-hydroxymethyl-2-carene | researchgate.netx-mol.net |

Homogeneous Catalysis for Selective Derivatization

Homogeneous catalysts, while sometimes more challenging to separate from the product, offer high activity and selectivity in many chemical transformations. In the context of carene chemistry, homogeneous systems have been employed for specific derivatizations.

For example, the isomerization of 3-carene to this compound can be achieved using a Na/o-chlorotoluene catalyst in a homogeneous solution, which generates a carbanion that acts as a strong base. orientjchem.orgresearchgate.net This method has been studied both with and without a solvent like xylene, showing comparable conversion and selectivity. researchgate.net

The synthesis of 4-substituted 2-carenes, which are valuable precursors for optically active cyclopropane (B1198618) derivatives, can be achieved by heating 3-carene with ZnCl₂ in acetic anhydride (B1165640) or with paraformaldehyde in acetic acid. researchgate.net

Organocatalysis in this compound Chemistry

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. slideshare.netresearchgate.netnih.gov This approach offers advantages such as stability, low cost, and reduced toxicity compared to many metal-based catalysts. researchgate.net While specific applications of organocatalysis starting directly from this compound are not extensively detailed in the provided search results, the broader field suggests potential applications. For instance, chiral organocatalysts are used to create chiral molecules, and since this compound is a chiral synthon, its derivatization using organocatalysis could lead to novel, stereochemically complex molecules.

Biocatalysis and Biotransformation of this compound

Biotransformation employs enzymes or whole microbial or plant cells to perform chemical transformations, offering high chemo-, regio-, and stereospecificity under mild, environmentally friendly conditions. researchgate.net

The biotransformation of (1S)-2-carene (a stereoisomer of this compound) has been studied using a suspension culture of Picea abies (Norway spruce). nih.govnih.gov The transformation was observed to be slow, with the primary product identified as (1S)-2-caren-4-one. nih.govnih.gov The reaction proceeds through hydroxylated intermediates like (1S,4R)-2-caren-4-ol. nih.gov The time course of the biotransformation is critical, as different products can be dominant at various stages of the reaction. nih.gov This highlights the potential of biocatalysis to produce specific oxygenated derivatives of 2-carene by carefully controlling the reaction time. nih.gov

Table 3: Biotransformation of (1S)-2-Carene

| Biocatalyst | Substrate | Key Transformation | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Picea abies suspension culture | (1S)-2-carene | Oxidation | (1S)-2-caren-4-one, (1S,4R)-2-caren-4-ol | nih.govnih.gov |

Plant Cell Culture Mediated Transformations

The use of plant cell cultures for the biotransformation of terpenes like this compound leverages the unique enzymatic machinery of plants to produce complex, oxygenated derivatives. researchgate.net These systems are valued for their potential to generate compounds that are considered "natural" and for their chemo-, regio-, and stereospecific reaction capabilities. researchgate.net

Detailed research into the biotransformation of (1S)-2-carene by a suspension culture of Norway spruce (Picea abies) has provided significant insights. nih.govnih.gov The transformation process is relatively slow; after two days, approximately 80% of the initial this compound is consumed and converted into a variety of oxygenated products. researchgate.net The profile of the products changes over the course of the biotransformation. Initially, hydroxylated compounds are formed, which are then subsequently transformed into other derivatives. For instance, (1S,4R)-2-caren-4-ol is an early product that is later oxidized to (1S)-2-caren-4-one, which becomes the major product after an extended period. researchgate.netnih.gov

The time-dependent formation of different products highlights the potential to steer the synthesis towards a desired compound by carefully selecting the reaction time. nih.gov For example, dihydroxylated products like (1R,4R)-p-menth-2-en-1,8-diol and (1R)-p-menth-2-en-7,8-diol show peak relative abundances of 23% and 28% respectively, within the first five days of transformation. researchgate.net

Other plant cell cultures have also been utilized for carene transformations. Callus tissues from Nicotiana tabacum (tobacco) and Myrtillocactus geometrizans have been shown to transform 2-carene, with Nicotiana tabacum primarily producing 2-caren-4-ol and Myrtillocactus geometrizans favoring the corresponding ketone. researchgate.net

Table 1: Relative Abundance of this compound Biotransformation Products by Picea abies Suspension Culture Over Time

| Product Name | Relative Abundance at Day 5 (%) | Relative Abundance at Day 12 (%) |

| (1R,4R)-p-menth-2-en-1,8-diol | 23 | - |

| (1R)-p-menth-2-en-7,8-diol | 28 | - |

| (1S)-2-caren-4-one | - | Major Product |

Data compiled from research on (1S)-2-carene biotransformation. researchgate.net

Enzymatic Oxidation and Oxygenation Reactions

The biotransformation of this compound is predominantly characterized by oxidation and oxygenation reactions, which introduce oxygen-containing functional groups into the terpene backbone. researchgate.netenzox2.eu These reactions are critical as they often lead to compounds with applications in flavor, fragrance, and pharmaceutical industries. researchgate.net

A key class of enzymes involved in these transformations is the cytochrome P450 (CYP) monooxygenases. researchgate.net These enzymes are responsible for many of the hydroxylation reactions observed in plant cell culture transformations. researchgate.net The oxidation of the carene structure can lead to both the retention of the bicyclic carene framework and the formation of monocyclic p-menthane (B155814) derivatives through the cleavage of the cyclopropane ring. researchgate.net

Besides cytochrome P450s, other enzymes like lipases and peroxygenases are employed for the targeted oxidation of carenes. whiterose.ac.uk Chemoenzymatic epoxidation, for instance, uses an immobilized lipase (B570770) to generate a peracid in situ, which then epoxidizes the double bond of the terpene. This method provides a sustainable alternative to traditional chemical oxidation. Unspecific peroxygenases (UPOs) have also demonstrated the ability to oxygenate carenes, producing a mix of products including epoxides and ketones. whiterose.ac.uk The first step in the aerobic degradation of such terpenes is often catalyzed by oxygenases, which introduce molecular oxygen into the substrate. researchgate.netnih.gov

Table 2: Key Enzymatic Reactions in this compound Transformation

| Enzyme Class | Reaction Type | Typical Product(s) |

| Cytochrome P450 (CYP) | Hydroxylation, Oxidation | (1S,4R)-2-caren-4-ol, (1S)-2-caren-4-one |

| Lipase (chemoenzymatic) | Epoxidation | This compound epoxide |

| Unspecific Peroxygenase (UPO) | Epoxidation, Oxidation | Epoxides, Ketones (e.g., enone 38) |

| Oxygenase | Oxygenation | Oxygenated monoterpenes |

This table summarizes common enzymatic transformations applied to carene structures. researchgate.netwhiterose.ac.ukresearchgate.net

Regio- and Stereospecificity in Biocatalytic Processes

A significant advantage of biocatalytic transformations is the high degree of regio- and stereospecificity, which is often difficult to achieve with conventional chemical synthesis. researchgate.netnih.gov Enzymes, through their well-defined three-dimensional active sites, can precisely control the orientation of the substrate, leading to reactions at specific positions (regiospecificity) and the formation of a specific stereoisomer (stereospecificity). nih.govchemrxiv.org

In the biotransformation of this compound by Picea abies, the enzymatic system exhibits distinct regiospecificity. For example, hydroxylation occurs preferentially at the C-4 position of the carene skeleton, leading to (1S,4R)-2-caren-4-ol. researchgate.netnih.gov This demonstrates the enzyme's ability to selectively functionalize a specific C-H bond within the molecule.

The stereochemistry of the products is also tightly controlled. The products formed from (1S)-2-carene, such as (1S,4R)-2-caren-4-ol and the subsequent (1S)-2-caren-4-one, retain or are formed with a specific stereochemical configuration dictated by the enzyme's active site. researchgate.net This is crucial in the synthesis of chiral molecules where biological activity is often dependent on a single enantiomer or diastereomer.

The specificity of these biocatalytic reactions is fundamental to their utility. lpnu.ua For example, enzymes like norcoclaurine synthase in plants perform regio- and stereo-selective Pictet-Spengler reactions, showcasing nature's ability to control complex chemical transformations. chemrxiv.org This inherent selectivity of biocatalysts reduces the formation of unwanted byproducts, simplifying downstream processing and increasing the efficiency of synthesizing target molecules. europa.eu

Table 3: Examples of Regio- and Stereospecific Products from (1S)-2-Carene Biotransformation

| Substrate | Biocatalyst | Product | Type of Specificity |

| (1S)-2-carene | Picea abies cells | (1S,4R)-2-caren-4-ol | Regio- (at C-4) and Stereospecific |

| (1S)-2-carene | Picea abies cells | (1S)-2-caren-4-one | Regio- (at C-4) and Stereospecific |

| (1S)-2-carene | Picea abies cells | (1R,4R)-p-menth-2-en-1,8-diol | Regio- and Stereospecific |

Data derived from the study of biotransformation products of (1S)-2-carene. researchgate.netnih.gov

Advanced Analytical Methodologies in + Trans 2 Carene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of (+)-trans-2-Carene, particularly for its separation from isomeric forms and other compounds in complex matrices like essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds such as this compound. nist.govnih.gov This hyphenated technique combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. In a typical analysis, the volatile components of a sample are separated on a capillary column (e.g., a non-polar DB-5) based on their boiling points and affinity for the stationary phase. jmaterenvironsci.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected.

The resulting mass spectrum serves as a molecular fingerprint. For 2-carene (B1609329) (molar mass 136.23 g/mol ), the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern that aids in its identification. nist.govnist.gov GC-MS is not only used for identifying the presence of 2-carene but is also invaluable for analyzing the products of its chemical transformations or biotransformations. researchgate.net For instance, when studying the metabolism of carene isomers, GC-MS can identify metabolites like epoxides or ketones by analyzing their unique mass spectra and retention times. researchgate.net

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | DB-5, HP-5MS (non-polar) | Separation based on boiling point. |

| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions for good resolution and capacity. |

| Carrier Gas | Helium | Inert gas to carry sample through the column. |

| Oven Program | Ramped, e.g., 60°C to 240°C at 3°C/min | Separates compounds with a wide range of boiling points. jmaterenvironsci.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragment patterns. jmaterenvironsci.com |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

Fast Gas Chromatography Methods for Speciation

Traditional GC methods can have long run times. Fast GC techniques manipulate key parameters to significantly reduce analysis time—often by a factor of three to ten—without sacrificing the resolution needed to separate closely related isomers (speciation). sigmaaldrich.com The principles of Fast GC involve using shorter, narrow-bore columns (e.g., <15 m, 0.10 mm I.D.), faster oven temperature ramps, and higher carrier gas linear velocities. sigmaaldrich.comsigmaaldrich.com

To compensate for the potential loss of resolution from these changes, hydrogen is often used as the carrier gas due to its optimal performance at high velocities, and columns with a thin stationary phase are employed. sigmaaldrich.com The separation of isomers, such as the different positional and stereoisomers of carene, is a significant challenge due to their similar physicochemical properties. vurup.sk For speciation of cis/trans isomers, highly polar capillary columns (e.g., cyanosilicone-based) are often required in Fast GC setups, as they provide enhanced selectivity based on the subtle differences in the geometry of the isomers. sigmaaldrich.com These methods allow for high-throughput analysis, which is critical in quality control and reaction monitoring.

Spectroscopic Characterization Beyond Basic Identification

While chromatography separates and quantifies, spectroscopy provides detailed information about molecular structure, bonding, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules like this compound. ethernet.edu.ettaylorandfrancis.com Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. wordpress.com

¹H NMR: A proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the spectrum would show distinct signals for the methyl protons, the protons on the cyclopropane (B1198618) ring, the allylic protons, and the single vinylic proton. The chemical shift (δ) of the vinylic proton (=C-H) would appear downfield (typically 5.0-6.5 ppm) due to the deshielding effect of the double bond. libretexts.org The splitting pattern of the signals (spin-spin coupling) reveals which protons are on adjacent carbons, allowing for the connectivity to be pieced together. digitaloceanspaces.com The trans configuration of the substituents on the cyclopropane ring influences the coupling constants observed between the protons on that ring. docbrown.info

¹³C NMR: A carbon NMR spectrum shows a single peak for each chemically unique carbon atom. wordpress.com For this compound, the sp² carbons of the double bond would appear significantly downfield (typically 100-150 ppm) compared to the sp³ carbons of the alkane-like structure. libretexts.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to unambiguously assign all proton and carbon signals and confirm the bicyclo[4.1.0]heptane structure. nih.gov

| Atom Type | Predicted Chemical Shift (δ, ppm) | Key Structural Information |

|---|---|---|

| Vinylic Proton (=C-H) | ~5.3 - 5.8 | Confirms presence and position of the double bond. libretexts.org |

| Cyclopropane Protons | ~0.6 - 1.0 | Characteristic upfield shift confirms the strained three-membered ring. |

| Methyl Protons (C(CH₃)₂) | ~0.7 - 1.2 | Signals for the gem-dimethyl group on the cyclopropane ring. |

| Vinylic Carbons (C=C) | ~120 - 140 | Confirms sp² hybridized carbons of the alkene. libretexts.org |

| Cyclopropane Carbons | ~15 - 25 | Confirms the carbons of the three-membered ring. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. copbela.org The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its specific bonds. libretexts.org

The key functional group is the carbon-carbon double bond (alkene). Its presence is confirmed by several characteristic peaks:

=C-H Stretch: A peak appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) is indicative of a C-H bond where the carbon is sp² hybridized. spectroscopyonline.comlibretexts.org

C=C Stretch: A stretching vibration for the double bond itself, which typically appears in the 1640-1680 cm⁻¹ region. spectroscopyonline.com

=C-H Bend: Out-of-plane bending vibrations (wags) in the 700-1000 cm⁻¹ region can sometimes give clues about the substitution pattern of the alkene. spectroscopyonline.com

The spectrum also displays features of the saturated portion of the molecule:

C-H Stretch: Strong absorptions appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the sp³ hybridized carbons in the rings and methyl groups. libretexts.org

Raman and Raman Optical Activity (ROA) Spectroscopy